Superior PAK1 Biochemical Potency of G-9791 Relative to ATP-Competitive Inhibitor PF-3758309
G-9791 demonstrates an approximately 14-fold higher biochemical potency against PAK1 compared to the structurally distinct ATP-competitive inhibitor PF-3758309. In enzymatic assays, G-9791 achieves a Ki of 0.95 nM against PAK1 , whereas PF-3758309 exhibits a substantially higher Ki of 13.7 nM against the same target . This potency differential translates to a greater effective concentration range for cellular studies and reduced compound consumption in high-throughput screening campaigns.
| Evidence Dimension | PAK1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.95 nM |
| Comparator Or Baseline | PF-3758309: Ki = 13.7 nM |
| Quantified Difference | ~14.4-fold greater potency (lower Ki) |
| Conditions | In vitro enzymatic kinase assay; ATP-competitive binding mode |
Why This Matters
Lower Ki enables use of lower compound concentrations in assays, reducing potential off-target effects and solvent interference while conserving compound stock.
